molecular formula C10H13N3O2S B10757394 N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide

N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide

Cat. No.: B10757394
M. Wt: 239.30 g/mol
InChI Key: BJHPYHUDDCVBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide is a small molecule belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound has a molecular formula of C10H13N3O2S and a molecular weight of 239.298 g/mol . It is characterized by the presence of a cyclopentyl group and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide typically involves the reaction of cyclopentylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as methionine aminopeptidase, which plays a role in protein processing. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclooctyl-N’-thiazol-2-YL-oxalamide
  • N-Cycloheptyl-N’-thiazol-2-YL-oxalamide
  • N-Phenethyl-N’-thiazol-2-YL-oxalamide
  • N-(4-Phenyl-thiazol-2-YL)-oxalamide
  • N-Methyl-N’-thiazol-2-YL-oxalamide

Uniqueness

N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide is unique due to its specific structural features, such as the cyclopentyl group and the thiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-8(12-7-3-1-2-4-7)9(15)13-10-11-5-6-16-10/h5-7H,1-4H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHPYHUDDCVBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.